5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one
Description
2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one is a heterocyclic compound that belongs to the class of pyrimidoazepines. This compound is characterized by its unique fused ring structure, which includes a pyrrolo and pyrimido ring system. The presence of nitrogen atoms in the ring structure makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-7-9-11(13-8)12(16)15-6-4-2-3-5-10(15)14-9/h7,13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLHERIVZNFIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N3CCCCCC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture under reflux with a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent and efficient synthesis. The use of high-throughput screening methods can help optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced analogs.
Scientific Research Applications
2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one is unique due to its specific ring structure and the presence of a methyl group at the 2-position. This structural feature may contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of nitrogen atoms in their ring structure. The specific arrangement of atoms in triazatricyclo compounds often contributes to their unique biological activities.
Biological Activity
Compounds similar to 5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one have been studied for various biological activities:
- Antimicrobial Activity : Many triazole derivatives exhibit significant antimicrobial properties against bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
- Anticancer Properties : Some triazole-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain derivatives may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines or modulating immune responses.
Research Findings
- Antimicrobial Studies : A study on triazole derivatives indicated that modifications in the nitrogen-containing heterocycles can enhance their efficacy against resistant strains of bacteria .
- Anticancer Activity : Research has shown that specific substitutions on triazole rings can lead to increased cytotoxicity in various cancer cell lines, suggesting potential for drug development .
- Mechanistic Insights : Investigations into the mechanisms of action have revealed that these compounds can interfere with DNA replication and repair processes in cancer cells .
Case Studies
- Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit the growth of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
- Case Study 2 : In vitro studies on cancer cell lines demonstrated that a structurally related triazole compound induced apoptosis in over 70% of cells at a concentration of 25 µM after 48 hours .
Data Tables
| Biological Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Triazole Derivative A | 10 | Cell wall synthesis inhibition |
| Anticancer | Triazole Derivative B | 25 | Apoptosis induction |
| Anti-inflammatory | Triazole Derivative C | 15 | Cytokine modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
